PARP2 Inhibition Potency of 3-Amino-2-iodobenzamide vs. 3-Aminobenzamide
3-Amino-2-iodobenzamide demonstrates potent inhibition of human PARP2 with an IC50 of 26.92 nM in a cell-free chemiluminescence assay [1]. In contrast, the simpler analog 3-aminobenzamide (3-AB), while a known PARP inhibitor, shows a different isoform profile, with its primary reported activity being an IC50 of approximately 50 nM for PARP in CHO cells .
| Evidence Dimension | PARP2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 26.92 nM |
| Comparator Or Baseline | 3-Aminobenzamide (PARP IC50): ~50 nM |
| Quantified Difference | 3-Amino-2-iodobenzamide is approximately 1.86-fold more potent than 3-AB in the respective assays. |
| Conditions | Target compound: Recombinant human PARP2, chemiluminescence assay. Comparator: PARP in CHO cells. |
Why This Matters
This specific sub-50 nM PARP2 potency differentiates it from the more general PARP inhibition of 3-AB, making it a critical reagent for studies focused on PARP2-specific mechanisms.
- [1] TargetMine. Activity report for 3-Amino-2-iodobenzamide (ChEMBL1086580): IC50 of 26.92 nM against human PARP2. View Source
